molecular formula C16H11ClN2O5S B12143586 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

Cat. No.: B12143586
M. Wt: 378.8 g/mol
InChI Key: YZFWVOPCQKTLKF-UHFFFAOYSA-N
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Description

6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of chromene-based sulfonamides designed as potential inhibitors of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms hCA IX and XII . The inhibition of these transmembrane enzymes, which are overexpressed in a variety of solid tumors and involved in pH regulation and cancer progression, represents a promising strategy for developing novel anticancer agents . The molecular structure of this chromene-2-carboxamide incorporates key pharmacophoric elements, including the chromene core and the primary sulfonamide group, which is known to coordinate the zinc ion in the active site of carbonic anhydrases . Research on analogous compounds has demonstrated that the chromene-sulfonamide hybrid scaffold can exhibit interesting inhibitory activity, making it a valuable chemical tool for probing the role of CA isoforms in pathological conditions . Beyond carbonic anhydrase inhibition, chromene-sulfonamide hybrids have also been explored as potential inhibitors of other therapeutic targets, such as the Epidermal Growth Factor Receptor (EGFR) and matrix metalloproteinase-2 (MMP-2), which are critically involved in cell proliferation, angiogenesis, and tumor metastasis . This multi-target potential makes 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide a compelling candidate for researchers investigating the complex signaling pathways in cancer and for developing multi-target-directed ligands. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H11ClN2O5S

Molecular Weight

378.8 g/mol

IUPAC Name

6-chloro-4-oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide

InChI

InChI=1S/C16H11ClN2O5S/c17-9-1-6-14-12(7-9)13(20)8-15(24-14)16(21)19-10-2-4-11(5-3-10)25(18,22)23/h1-8H,(H,19,21)(H2,18,22,23)

InChI Key

YZFWVOPCQKTLKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Formation of the Chromene Core

The synthesis begins with the construction of the 4-oxo-4H-chromene-2-carboxylic acid backbone. A widely adopted strategy involves the condensation of 2-hydroxyacetophenone derivatives with diethyl oxalate under basic conditions. For example, 5-chloro-2-hydroxyacetophenone reacts with diethyl oxalate in the presence of sodium methoxide, yielding 6-chloro-4-oxo-4H-chromene-2-carboxylic acid (Intermediate I) with a reported yield of 93–97% under microwave irradiation.

Reaction Conditions:

  • Solvent: Methanol or ethanol

  • Catalyst: Sodium methoxide (0.1–0.3 equiv)

  • Temperature: 80–100°C (conventional) vs. 60°C (microwave-assisted)

  • Time: 2–4 hours (microwave) vs. 8–12 hours (conventional).

Chlorination and Functionalization

Chlorination is typically achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane. The position of chlorination (C-6 or C-8) depends on the substituents present in the starting acetophenone. For 6-chloro derivatives, regioselective chlorination at the C-6 position is favored when the C-7 position is methyl-substituted.

Sulfonamide Coupling

The final step involves coupling the chromene-2-carboxylic acid with 4-aminobenzenesulfonamide. This is achieved via acyl chloride intermediacy:

  • Activation: Treatment of Intermediate I with thionyl chloride (SOCl₂) forms the corresponding acyl chloride.

  • Amidation: Reaction with 4-aminobenzenesulfonamide in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–5°C yields the target compound.

Optimization Notes:

  • Excess 4-aminobenzenesulfonamide (1.2–1.5 equiv) improves yields to 75–82%.

  • Catalytic dimethylaminopyridine (DMAP) accelerates the reaction.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation significantly reduces reaction times and improves yields. For example, the cyclocondensation step to form the chromene core completes in 2–4 hours at 60°C under microwave conditions, compared to 8–12 hours conventionally.

Key Parameters:

StepConventional MethodMicrowave Method
Temperature80–100°C60°C
Time8–12 hours2–4 hours
Yield85–89%93–97%

One-Pot Approaches

Recent protocols combine chlorination and sulfonamide coupling in a one-pot sequence, using polymer-supported reagents to simplify purification. For instance, employing polystyrene-bound sulfonic acid (PSSA) as a catalyst achieves an 88% isolated yield.

Solid-Phase Synthesis

Resin-Bound Intermediate Strategy

Solid-phase synthesis is advantageous for high-throughput production. The chromene carboxylic acid is anchored to Wang resin via its hydroxyl group, enabling stepwise chlorination and amidation. Cleavage with trifluoroacetic acid (TFA) liberates the final product with >90% purity.

Advantages:

  • Eliminates intermediate isolation steps.

  • Scalable for gram-scale synthesis.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water).

Typical HPLC Conditions:

  • Mobile Phase: 60:40 acetonitrile/water (0.1% TFA)

  • Flow Rate: 1.0 mL/min

  • Retention Time: 12.3 minutes.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, chromene H-3), 7.89 (d, J = 8.4 Hz, 2H, sulfonamide Ar-H), 7.52 (d, J = 8.4 Hz, 2H, sulfonamide Ar-H).

  • IR (KBr): 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Comparative Analysis of Synthetic Routes

MethodYieldTimeCostScalability
Classical Multi-Step75–82%12–24hLowModerate
Microwave-Assisted88–93%4–6hMediumHigh
Solid-Phase85–90%6–8hHighHigh

Key Findings:

  • Microwave-assisted synthesis offers the best balance of yield and time efficiency.

  • Solid-phase methods are preferred for high-purity demands but involve higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.

Scientific Research Applications

Inhibition of Carbonic Anhydrase

Research has demonstrated that 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide exhibits potent inhibitory effects against various isoforms of carbonic anhydrase (CA). This enzyme plays a crucial role in maintaining acid-base balance and facilitating ion transport in cells. The compound's inhibitory activity is characterized by low KiK_i values, indicating high potency compared to established reference drugs.

Anticancer Properties

Studies have shown that this compound may possess anticancer properties. Its structural characteristics allow it to interact with molecular targets involved in cancer cell proliferation and survival. Preliminary in vitro assays indicate selective cytotoxicity towards cancer cell lines while sparing normal cells.

Anti-inflammatory Effects

The presence of the sulfamoyl group may contribute to anti-inflammatory properties, making this compound a candidate for further exploration in treating inflammatory diseases.

Potential Therapeutic Uses

  • Carbonic Anhydrase Inhibitors : Targeting conditions such as glaucoma, epilepsy, and metabolic disorders.
  • Anticancer Agents : Investigated for use against various cancer types due to selective cytotoxicity.
  • Anti-inflammatory Drugs : Potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide:

Antimicrobial Studies

A study investigated the efficacy of this compound against Mycobacterium tuberculosis, revealing significant antibacterial activity with an IC50 value indicating strong inhibition.

Cytotoxicity Assays

In vitro assays demonstrated selective cytotoxicity towards cancer cell lines (e.g., SK-LU-1 and PC-3), showing potential for development as an anticancer agent.

Enzyme Inhibition Profiles

Detailed analyses showed that this compound had inhibitory effects on acetylcholinesterase (AChE), with IC50 values comparable to established inhibitors.

Data Table of Biological Activities

Biological ActivityIC50 (μM)Notes
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed
AChE Inhibition0.25Comparable to standard treatments
Cytotoxicity (Cancer Cell Lines)10.5Selective against cancer cells

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

  • Chromene backbone : A bicyclic system with a ketone at position 3.
  • Substituents :
    • Chlorine at position 6 (electron-withdrawing group).
    • Sulfamoylphenyl carboxamide at position 2 (pharmacophore for CA inhibition).

The synthesis typically involves microwave-assisted condensation of substituted 2-hydroxyacetophenones with diethyl oxalate, followed by amide coupling with 4-aminobenzenesulfonamide .

Structural Analogues and Substituent Effects

Chromene-2-carboxamide derivatives vary primarily in substituents on the chromene ring and the sulfonamide group. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name Substituents (Chromene) Sulfonamide Modification Melting Point (°C) Molecular Weight (g/mol) Reference
6-Chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide Cl at C6 None (plain sulfamoylphenyl) Data not provided ~356.8 (calculated)
4-Oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a) None None 296–298 328.3
6-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5b) CH₃ at C6 None 307–308 342.4
6-Ethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5d) C₂H₅ at C6 None 297–299 356.4
6-Chloro-7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide Cl at C6, CH₃ at C7 None Data not provided 370.8
6-Chloro-N-[4-(thiazol-2-ylsulfamoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide Cl at C6 Thiazole-attached sulfamoyl Data not provided 461.9

Key Observations :

Substituent Effects on Melting Points: Methyl or ethyl groups at C6 (e.g., 5b, 5d) increase melting points compared to unsubstituted 5a (296–298°C vs. 307–308°C). Chlorine, being bulkier and more electronegative, likely further elevates melting points, though direct data is unavailable.

Molecular Weight and Lipophilicity :

  • Chlorine and alkyl groups increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Table 2: Inferred Structure-Activity Relationships
Compound Expected CA Inhibition Rationale
6-Chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide High Chlorine enhances electron deficiency; unmodified sulfamoylphenyl maximizes zinc binding.
5a (No substituents) Moderate Lack of substituents reduces hydrophobic interactions.
5b (6-Methyl) Moderate-High Methyl improves lipophilicity but lacks chlorine’s electronic effects.
Thiazole-modified () Low-Moderate Bulky thiazole disrupts sulfonamide orientation.

Key Differences :

  • Chlorine Introduction: Requires chlorinated 2-hydroxyacetophenone precursors, unlike methyl/ethyl-substituted analogues.
  • Sulfonamide Functionalization : Thiazole or isoxazole modifications (e.g., ) necessitate additional steps to derivatize the sulfonamide group.

Spectroscopic Characterization

NMR Profiling :

  • Chlorine at C6 deshields adjacent protons, causing distinct δ shifts in ¹H NMR (e.g., C7-H in 6-chloro derivatives vs. C7-H in 7-methyl analogues) .
  • Sulfamoylphenyl protons resonate as a singlet near δ 7.6–7.8 ppm .

Mass Spectrometry :

  • Molecular ion peaks align with calculated weights (e.g., m/z 356.8 for the target compound) .

Biological Activity

6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene derivative class. This compound has garnered attention due to its significant biological activity, particularly as an inhibitor of carbonic anhydrase (CA) enzymes, which play crucial roles in various physiological processes including pH regulation and ion transport. This article provides a comprehensive overview of the biological activity of this compound, including structure-activity relationships (SAR), potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide is C19H12ClN3O5S. Its structure features a chromene core with a chlorine substituent at the 6-position and a sulfonamide group attached to a phenyl ring at the 4-position. The carboxamide functional group at the 2-position enhances its solubility and reactivity.

Structural Features

FeatureDescription
Chromene CoreBicyclic structure composed of a benzene ring fused to a pyran ring
Chlorine SubstituentLocated at the 6-position, contributing to unique chemical properties
Sulfonamide GroupAttached to phenyl, enhancing biological activity
Carboxamide GroupAt the 2-position, improving solubility

Inhibition of Carbonic Anhydrase

6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide has shown potent inhibitory effects on various isoforms of carbonic anhydrase. Research indicates that it exhibits lower Ki values compared to established reference drugs, making it a promising candidate for further development.

Key Findings on Carbonic Anhydrase Inhibition

  • Isoform Activity : The compound demonstrates selective inhibition against different isoforms of carbonic anhydrase, particularly hCA II and hCA IX.
  • Ki Values : Some derivatives exhibit Ki values lower than 10 nM, indicating high potency.
CompoundIsoformKi Value (nM)Comparison to Reference Drug
6-Chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamidehCA II7.5Superior to AAZ (12.1 nM)
6-Chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamidehCA IX16.6Comparable to AAZ (25.7 nM)

Structure-Activity Relationships (SAR)

SAR studies reveal that specific substitutions on the chromene core significantly influence the binding affinity and inhibitory potency against carbonic anhydrase isoforms. For instance:

  • 6-Chloro Substitution : Enhances inhibitory activity against hCA II but may be detrimental for hCA IX.
  • Methyl Groups : The presence or absence of methyl groups at specific positions alters activity profiles significantly.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-Methyl-4-oxo-N-(4-sulfamoylbenzyl)-4H-chromene-2-carboxamideMethyl group at position 6Moderate CA inhibitionAlters activity profile
Unsubstituted 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamideNo substitutionsLower potencyBaseline for SAR studies

Potential Therapeutic Applications

The biological activities of 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide suggest several potential therapeutic applications:

  • Anti-inflammatory Agents : Due to its inhibition of carbonic anhydrases involved in inflammatory processes.
  • Anticancer Therapies : Particularly targeting tumor-associated carbonic anhydrases which are implicated in cancer progression.
  • Drug Development : The compound's structural features make it a candidate for further optimization in drug design.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • In Vitro Studies : Demonstrated significant inhibition of tumor cell proliferation in models expressing high levels of carbonic anhydrases.
  • Animal Models : Showed promise in reducing tumor growth rates when administered in conjunction with standard chemotherapy agents.

Q & A

Q. What are the key structural features of 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide, and how do they influence its biological activity?

The compound comprises a chromene core (4-oxo-4H-chromene) with a chloro substituent at position 6, a carboxamide group at position 2, and a sulfamoylphenyl moiety at the N-position. The sulfamoyl group (-SO₂NH₂) enhances hydrogen-bonding potential, critical for target interactions, while the chromene scaffold contributes to π-π stacking with aromatic residues in enzymes or receptors. Structural characterization via single-crystal X-ray diffraction (using SHELX for refinement ) and NMR spectroscopy (¹H/¹³C) confirms stereochemistry and substituent positioning, which correlate with activity in kinase inhibition assays .

Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction yields be optimized?

A typical synthesis involves:

Knorr pyran formation to construct the chromene core.

Chlorination at position 6 using POCl₃ or NCS.

Carboxamide coupling via EDCI/HOBt-mediated reaction between 4-sulfamoylphenylamine and the chromene-2-carboxylic acid intermediate.
Key optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours under reflux).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What standard assays are used to evaluate its biological activity, and what are typical IC₅₀ values?

  • Kinase inhibition : ATPase/Glo™ assay (IC₅₀: 0.2–5 μM against CDK2 and EGFR).
  • Antimicrobial activity : Broth microdilution (MIC: 8–32 μg/mL against S. aureus and E. coli).
  • Cytotoxicity : MTT assay (IC₅₀: 10–50 μM in MCF-7 and A549 cell lines).
    Data should be validated using positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on its solubility and bioavailability be resolved in preclinical studies?

Discrepancies often arise from:

  • Solvent-dependent aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates in aqueous buffers.
  • Metabolic instability : Perform LC-MS/MS pharmacokinetic studies in rodent plasma to identify rapid glucuronidation of the sulfamoyl group.
    Solutions:
  • Prodrug modification : Replace sulfamoyl with a methylsulfonyl group to enhance metabolic stability.
  • Nanocarrier encapsulation (e.g., PEGylated liposomes) to improve aqueous solubility .

Q. What computational strategies are effective in predicting its binding modes to therapeutic targets like BACE-1 or EGFR?

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1M7B for EGFR) to identify key interactions (e.g., H-bonding between sulfamoyl and Thr766).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD >2 Å suggests poor target engagement.
  • QSAR modeling : Correlate substituent electronegativity (Cl, SO₂NH₂) with inhibitory potency (R² >0.85) .

Q. How can structural analogs be designed to mitigate off-target effects observed in kinase panels?

  • Selectivity profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., JAK2 inhibition at 1 μM).
  • Rational modifications :
    • Replace chloro with methoxy to reduce electrophilicity and non-specific binding.
    • Introduce a methyl group at position 3 of the chromene core to sterically block non-target kinases.
      Validate using isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy .

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